Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans-
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Overview
Description
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups. It is a derivative of benz(a)anthracene, a well-known PAH that is often studied for its chemical properties and potential health effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- typically involves multiple steps, starting from benz(a)anthracene. The process includes:
Fluorination: Introduction of a fluorine atom at the 7th position of benz(a)anthracene.
Hydroxylation: Addition of hydroxyl groups at the 8th and 9th positions.
Reduction: Reduction of the double bond between the 8th and 9th positions to form the dihydro derivative.
These reactions are usually carried out under controlled conditions, using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: Further reduction can lead to the saturation of additional double bonds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.
Major Products
Scientific Research Applications
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its interactions with biological molecules, such as DNA and proteins.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical products.
Mechanism of Action
The mechanism by which Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and aromatic rings allow it to form strong interactions with these targets, influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound, lacking the hydroxyl and fluorine groups.
7,12-Dimethylbenz(a)anthracene: Another derivative with different substituents.
Benzo(a)pyrene: A structurally related PAH with known carcinogenic properties.
Uniqueness
Benz(a)anthracene-8,9-diol, 7-fluoro-8,9-dihydro-, trans- is unique due to the presence of both hydroxyl and fluorine groups, which confer distinct chemical and biological properties
Properties
CAS No. |
82846-08-0 |
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Molecular Formula |
C18H13FO2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(8S,9S)-7-fluoro-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H13FO2/c19-17-13-7-5-10-3-1-2-4-12(10)14(13)9-11-6-8-15(20)18(21)16(11)17/h1-9,15,18,20-21H/t15-,18+/m0/s1 |
InChI Key |
DUUMJOUNYOJJMW-MAUKXSAKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C[C@@H]([C@H](C4=C3F)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3F)O)O |
Origin of Product |
United States |
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